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Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the deposition of

Copper-Indium (Cu-In) thin films using magnetron sputtering techniques. This process is critical

in various research and development fields, including the fabrication of Copper Indium Gallium

Selenide (CIGS) solar cells and other advanced electronic components. The protocols outlined

below cover both co-sputtering of individual copper and indium targets and the sputtering of a

pre-alloyed Cu-In target.

Introduction to Sputtering of Cu-In Films
Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a

material onto a substrate.[1][2][3] In this process, a target material is bombarded with high-

energy ions, causing atoms to be ejected from the target surface. These ejected atoms then

travel through a vacuum chamber and condense on a substrate, forming a thin film. For Cu-In

films, this can be achieved by either co-sputtering from separate copper and indium targets or

by sputtering from a single alloyed Cu-In target. The composition and properties of the resulting

film are highly dependent on the sputtering parameters.
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Co-sputtering offers flexibility in controlling the film's stoichiometry by independently adjusting

the power supplied to each target.[4] This is particularly advantageous for research and

development where precise compositional tuning is required.

Sputtering from an alloy target provides a more straightforward approach to achieving a

specific Cu-In ratio, assuming a high-quality, homogeneous target is used. This method is often

preferred for more established processes and large-scale production.

Experimental Protocols
This section details the step-by-step procedures for depositing Cu-In thin films.

Substrate Preparation
Proper substrate preparation is crucial for good film adhesion and quality.

Substrate Selection: Common substrates for Cu-In deposition include soda-lime glass (SLG),

silicon wafers, and molybdenum-coated glass. The choice depends on the specific

application.

Cleaning Procedure:

Ultrasonically clean the substrates in a sequence of solvents: acetone, isopropanol, and

deionized (DI) water, for 10-15 minutes in each solvent.

Dry the substrates using a high-purity nitrogen (N₂) gun.

Optional: Perform a final plasma cleaning step (e.g., with argon plasma) inside the

sputtering chamber to remove any residual organic contaminants.

Sputtering System Setup
Target Installation:

For co-sputtering, mount high-purity copper (e.g., 99.999%) and indium (e.g., 99.999%)

targets on separate magnetron guns.

For alloy sputtering, mount a pre-alloyed Cu-In target of the desired composition.
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Substrate Mounting: Securely mount the cleaned substrates onto the substrate holder.

Ensure good thermal contact if substrate heating is to be used.

Chamber Evacuation: Pump down the sputtering chamber to a base pressure typically in the

range of 10⁻⁶ to 10⁻⁷ Torr to minimize the incorporation of impurities into the film.

Sputtering Process: Co-sputtering of Cu and In
This method allows for precise control over the Cu/In ratio.

Pre-sputtering: With the shutter closed to protect the substrates, pre-sputter each target for

5-10 minutes. This removes any surface contaminants from the targets.

Gas Introduction: Introduce a high-purity inert gas, typically Argon (Ar), into the chamber. The

working pressure is a critical parameter and is usually maintained between 1 and 20 mTorr.

Power Application:

Apply DC power to the copper target.

Apply either DC or RF power to the indium target. RF power is often preferred for indium

to avoid issues with melting and to ensure a stable plasma, although DC can also be

used.

Deposition: Open the shutter to begin the deposition process onto the substrates. The

deposition time will determine the final film thickness.

Parameter Control: The ratio of Cu to In in the film is primarily controlled by the relative

power applied to each target. The table below provides typical starting parameters.

Sputtering Process: Sputtering from a Cu-In Alloy Target
This method is simpler for achieving a fixed composition.

Pre-sputtering: With the shutter closed, pre-sputter the alloy target for 5-10 minutes to clean

its surface.
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Gas Introduction: Introduce high-purity Argon (Ar) into the chamber to reach the desired

working pressure (typically 1-20 mTorr).

Power Application: Apply DC or RF power to the Cu-In alloy target.

Deposition: Open the shutter to commence deposition onto the substrates.

Data Presentation: Sputtering Parameters
The following tables summarize typical sputtering parameters for Cu, In, and Cu-In alloy

targets. These should be considered as starting points, and optimization is necessary for

specific systems and desired film properties.

Parameter
Copper (Cu) Target
(DC Sputtering)

Indium (In) Target
(RF/DC Sputtering)

Cu-In Alloy Target

Target Purity ≥ 99.99% ≥ 99.99%
Dependent on desired

film purity

Base Pressure < 5 x 10⁻⁶ Torr < 5 x 10⁻⁶ Torr < 5 x 10⁻⁶ Torr

Working Pressure 1 - 20 mTorr 1 - 20 mTorr 1 - 20 mTorr

Sputtering Gas Argon (Ar) Argon (Ar) Argon (Ar)

Gas Flow Rate 10 - 100 sccm 10 - 100 sccm 10 - 100 sccm

Sputtering Power 50 - 500 W 20 - 200 W 50 - 500 W

Power Density 1 - 10 W/cm² 0.5 - 5 W/cm² 1 - 10 W/cm²

Target-Substrate

Distance
5 - 15 cm 5 - 15 cm 5 - 15 cm

Substrate

Temperature

Room Temperature to

500°C

Room Temperature to

400°C

Room Temperature to

500°C

Substrate Rotation 10 - 30 rpm 10 - 30 rpm 10 - 30 rpm

Film Characterization
After deposition, the Cu-In films should be characterized to determine their properties.
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Characterization Technique Property Measured

X-ray Diffraction (XRD)
Crystalline structure, phase identification, grain

size.

Scanning Electron Microscopy (SEM)
Surface morphology, film thickness (cross-

sectional view).[5]

Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition (Cu/In ratio).[5]

Atomic Force Microscopy (AFM) Surface roughness, grain morphology.

Four-Point Probe Sheet resistance, electrical resistivity.

UV-Vis-NIR Spectroscopy
Optical transmittance, absorbance, and

bandgap.

Mandatory Visualizations
Experimental Workflow for Co-Sputtering of Cu-In
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Caption: Workflow for co-sputtering Cu-In thin films.
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Logical Relationship of Sputtering Parameters and Film
Properties
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Sputtering Power Composition (Cu/In Ratio)

Thickness

Morphology & Grain SizeWorking Pressure

ResistivitySubstrate Temperature

Gas Flow Rate

Click to download full resolution via product page

Caption: Influence of sputtering parameters on film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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